TRK-380 Exhibits Superior Human β3-AR Agonist Potency Compared to BRL-37344 and CL316,243
In a head-to-head comparison using the cyclic adenosine monophosphate (cAMP) accumulation assay in SK-N-MC cells endogenously expressing human β3-ARs, TRK-380 exhibited an EC50 of 174 ± 71 nM and a maximal response of 98.3% ± 7.9% [1]. These potency and efficacy values were equivalent to those of the non-selective β-AR agonist isoproterenol and markedly superior to the β3-AR agonist comparators BRL-37344 and CL316,243 [1].
| Evidence Dimension | Human β3-AR agonist potency (EC50) and efficacy (Emax) in cAMP accumulation assay |
|---|---|
| Target Compound Data | EC50 = 174 ± 71 nM; Emax = 98.3% ± 7.9% |
| Comparator Or Baseline | Isoproterenol (equipotent); BRL-37344 and CL316,243 (significantly weaker, exact EC50 values not reported in this assay but stated as inferior) |
| Quantified Difference | TRK-380 was significantly more potent than BRL-37344 and CL316,243 (p < 0.05); quantitative fold-difference values were not provided in the source. |
| Conditions | SK-N-MC cells (endogenous human β3-AR); cAMP accumulation assay |
Why This Matters
This demonstrates that TRK-380 achieves full β3-AR activation at lower concentrations than earlier-generation tool compounds, enabling more sensitive and physiologically relevant in vitro pharmacology studies.
- [1] Kanie S, Otsuka A, Yoshikawa S, et al. Pharmacological effect of TRK-380, a novel selective human β3-adrenoceptor agonist, on mammalian detrusor strips. Urology. 2012;79(3):744.e1-7. PMID: 22197203. View Source
